N-(3-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(3-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H19N3O3S2 and its molecular weight is 461.55. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Conformation
Research on related compounds has shown that these molecules often have a folded conformation, which is crucial for their interaction with biological targets. For instance, studies on similar 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal that the folding around the methylene C atom of the thioacetamide bridge, with specific inclinations between the pyrimidine and benzene rings, is a common feature (Subasri et al., 2016), (Subasri et al., 2017).
Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Compounds similar to N-(3-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have shown potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in nucleotide synthesis and cellular proliferation. A study demonstrated that such compounds exhibit potent inhibitory activities against these enzymes, indicating potential applications in cancer therapy (Gangjee et al., 2008).
Anticancer Activity
Derivatives of the compound have been synthesized and evaluated for their antitumor activity. Research has shown that these compounds exhibit significant growth inhibition in various cancer cell lines, indicating their potential as anticancer agents (Hafez & El-Gazzar, 2017).
Chemical Synthesis and Alternative Products
Studies have been conducted on the synthesis of related compounds, revealing insights into the chemical reactions and alternative products that can be obtained. This knowledge is important for optimizing the synthesis of this compound and its derivatives (Krauze et al., 2007).
Potential Antitumor Agents
The structure of compounds similar to this compound has been investigated for their role as potential antitumor agents. Research in this area contributes to understanding their mechanism of action and therapeutic potential (Gangjee et al., 2004).
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S2/c1-15-6-4-7-16(12-15)25-20(28)14-32-24-26-21-18-9-2-3-10-19(18)30-22(21)23(29)27(24)13-17-8-5-11-31-17/h2-12H,13-14H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPWOQRTWYRAIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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